molecular formula C16H15ClN2O2 B5633147 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5633147
M. Wt: 302.75 g/mol
InChI Key: CBVVLVWQHUMJQV-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-5-6-16(19(20)21)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVVLVWQHUMJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method involves the nitration of 5-chlorotoluene to form 5-chloro-2-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dihydroisoquinoline under acidic conditions to yield the target compound. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds such as:

    2-Amino-2′-chloro-5-nitrobenzophenone: Shares similar structural features but differs in the presence of an amino group.

    5-Methyl-2-nitrophenol: Contains a nitro group but differs in the overall structure and functional groups.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in having a chloro group but differs in the presence of a methoxy and sulfonamide group.

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